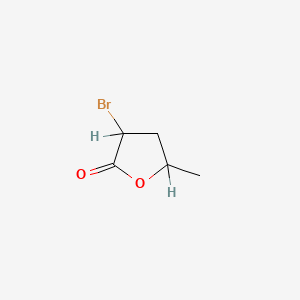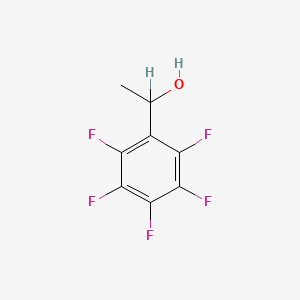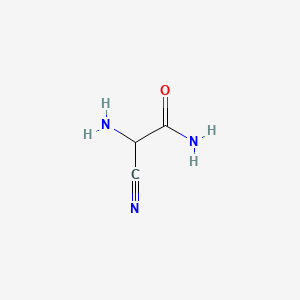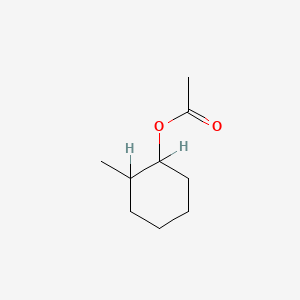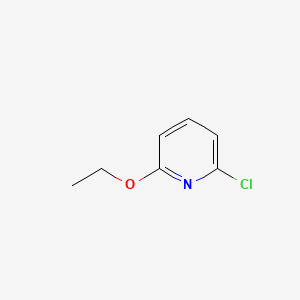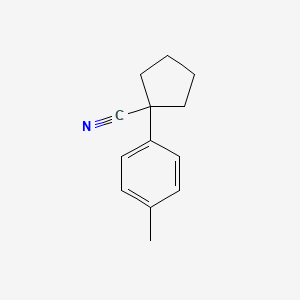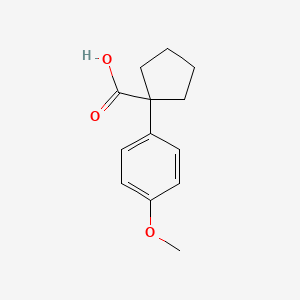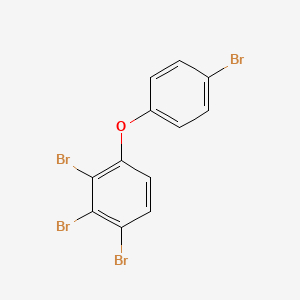
Tetrabromodiphenyl ethers
Descripción general
Descripción
Tetrabromodiphenyl ethers are chemical compounds that have been used as flame retardants . They are structurally related to decabromodiphenyl ether, a possible human carcinogen . The composition of commercial Tetrabromodiphenyl ether includes 7.6% polybrominated diphenyl ethers, 41-41.7% tetrabromodiphenyl ether, 44.4-45% pentabromodiphenyl ether, and 6-7% hexabromodiphenyl ether .
Synthesis Analysis
The synthesis of Tetrabromodiphenyl ethers involves complex chemical reactions. A study reported the use of a nanocomposite catalyst consisting of a m-BiVO4/BiOBr heterojunction surface-decorated with Pd nanoparticles in the photocatalytic reductive debromination of PBDEs using visible light .Molecular Structure Analysis
The molecular structure of Tetrabromodiphenyl ethers includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 24 bonds. There are 18 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 ether (aromatic) .Chemical Reactions Analysis
Tetrabromodiphenyl ethers undergo various chemical reactions. A study reported the rapid and complete debromination of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) using a BiVO4/BiOBr/Pd heterojunction nanocomposite photocatalyst .Physical And Chemical Properties Analysis
Tetrabromodiphenyl ethers have a molecular weight of 485.79144 g/mol . They are persistent organic pollutants and have been detected in soil at e-waste recycling sites .Aplicaciones Científicas De Investigación
Dermal Absorption and Toxicity
- TeBDEs can be absorbed through human and rat skin. A study by Roper et al. (2006) found that the absorption rate of TeBDE through human skin was lower compared to rat skin, suggesting limited systemic exposure and potential for undesirable effects in humans.
Environmental and Biological Impacts
- The presence and effects of TeBDEs in environmental samples and human tissues have been extensively studied. Sjödin, Patterson, & Bergman (2003) reviewed human exposure routes and levels of brominated flame retardants, particularly polybrominated diphenyl ethers (PBDEs), highlighting the bioavailability and bioaccumulation of these compounds.
Metabolic Pathways and Transformation
- Research has identified various hydroxylated metabolites in rats exposed to TeBDEs, as found in a study by Marsh et al. (2006). These findings are crucial for understanding the metabolic transformation and potential toxicological implications of TeBDE exposure.
Biodegradation and Remediation Strategies
- A study by Wang et al. (2019) highlighted the rapid biodegradation of BDE-47, a form of TeBDE, by Achromobacter xylosoxidans GYP4. This suggests potential strategies for environmental remediation of PBDE pollution.
Comparative Studies on Toxicity and Exposure
- Comparative studies on the toxicokinetics of different TeBDEs, such as BDE 47 and BDE 99, have been conducted to understand their bioaccumulation and metabolism in mammals. Erratico, Moffatt, & Bandiera (2011) investigated the oxidative metabolism of these compounds in rat hepatic microsomes.
Toxicokinetics in Mice
- The toxicokinetics of BDE 47, a TeBDE compound, following repeated exposure was studied by Staskal, Diliberto, & Birnbaum (2006). The findings suggest nonlinear disposition patterns and potential bioaccumulation in mice.
Safety And Hazards
Tetrabromodiphenyl ethers pose potential health hazards. They can cause serious eye damage and are very toxic to aquatic life . They have been linked to higher exposure to certain environmental compounds such as 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) that are widely distributed in the food chain .
Direcciones Futuras
Future research directions for Tetrabromodiphenyl ethers include developing a quantitative mechanistic understanding of degradation pathways, improving analytical detection methods for organohalogens and transient species during advanced redox processes, and developing new catalysts and processes that are globally scalable . Another study suggested that PBDE exposure may be an important factor increasing risks of cardiovascular disease and non-alcoholic fatty liver disease via modulation of liver/blood balance of lipids .
Propiedades
IUPAC Name |
1,2,3-tribromo-4-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-3-8(4-2-7)17-10-6-5-9(14)11(15)12(10)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARERIMFZYPFJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C=C2)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879882 | |
| Record name | BDE-60 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,4'-Tetrabromodiphenyl ether | |
CAS RN |
446254-31-5, 40088-48-0 | |
| Record name | 2,3,4,4'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-60 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene, dibromo derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,4'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L996AWV6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



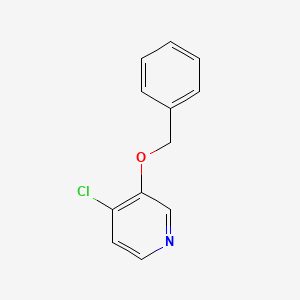
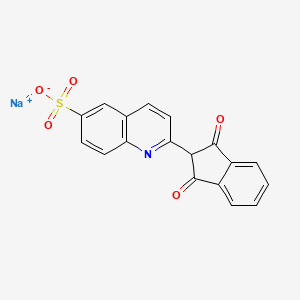
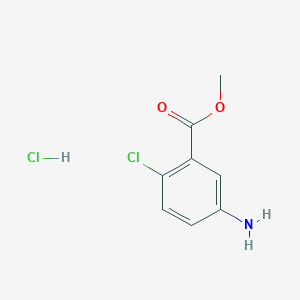
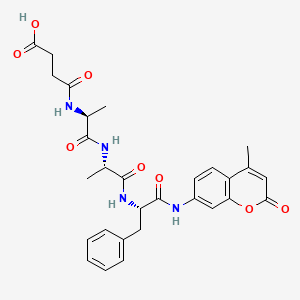

![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)
![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)
